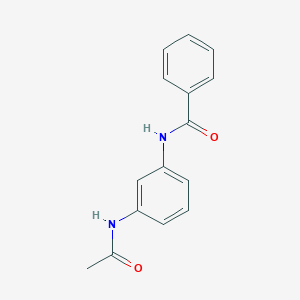

N-(3-acetamidophenyl)benzamide

Description

Contextualization of Benzamide (B126) Derivatives in Medicinal Chemistry and Materials Science

Benzamide derivatives represent a vital scaffold in the fields of medicinal chemistry and materials science. The inherent structural features of the benzamide core, characterized by a benzene (B151609) ring attached to an amide functional group, provide a versatile platform for chemical modification. This adaptability allows for the fine-tuning of physicochemical and biological properties, leading to a wide array of applications.

In medicinal chemistry, benzamide derivatives are recognized for their diverse pharmacological activities. ontosight.ainanobioletters.comresearchgate.net This class of compounds has yielded numerous therapeutic agents with applications including anti-inflammatory, antimicrobial, analgesic, and anticancer properties. ontosight.ainanobioletters.comontosight.ai The amide linkage is a key structural motif in many biologically active molecules, participating in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors. ontosight.ai For instance, certain benzamide derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase and β-secretase, which are implicated in Alzheimer's disease. researchgate.net Others have shown potential as smoothened (SMO) antagonists for cancer therapy or as antibacterial agents. nanobioletters.comnih.gov

The utility of benzamide derivatives extends into materials science, where their unique electronic and structural properties are harnessed. These compounds can serve as building blocks for the synthesis of more complex materials, including those with applications in organic electronics. The rigid aromatic structures combined with the potential for intermolecular hydrogen bonding can influence the self-assembly and bulk properties of materials. For example, some benzamide derivatives have been studied for their potential use in the development of corrosion inhibitors. acs.org

A selection of notable benzamide derivatives and their researched applications are highlighted below:

| Compound Name | Area of Research | Investigated Application |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Medicinal Chemistry | Acetylcholinesterase (AChE) and β-secretase (BACE1) inhibition researchgate.net |

| N-(3-acetamidophenyl)-3-chlorobenzamide | Medicinal Chemistry | Potential anticancer, anti-inflammatory, and antimicrobial agent ontosight.ai |

| N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate | Materials Science | Corrosion inhibition acs.org |

| N-(thiazol-2-yl)-benzamide analogs | Medicinal Chemistry | Selective antagonists of the Zinc-Activated Channel (ZAC) nih.gov |

Research Significance of N-(3-acetamidophenyl)benzamide and its Structural Class

While extensive research has been conducted on the broader class of benzamides, this compound itself is a more recent subject of scientific focus. Its structural architecture, featuring a benzamide core linked to an acetamidophenyl group at the 3-position, presents a unique combination of moieties that suggests potential for interesting biological activity and material properties. The presence of two amide groups and two aromatic rings offers multiple sites for hydrogen bonding and π-π stacking interactions, which are critical for molecular recognition in biological systems and for the organization of molecules in materials.

The research significance of this compound can be inferred from the activities of its close structural analogs. For example, the substitution pattern on the phenyl rings can significantly influence the biological activity. The study of compounds like N-(3-acetamidophenyl)-3-chlorobenzamide, which has a chloro-substituent on the benzoyl ring, points towards the potential for developing derivatives of this compound with tailored pharmacological profiles. ontosight.ai The acetamidophenyl portion itself is a common fragment in medicinal chemistry, known to impart favorable properties.

Given the established importance of the benzamide and N-phenylacetamide scaffolds, research into this compound is driven by the prospect of discovering novel applications. Current and future research directions likely include its evaluation as a potential therapeutic agent, particularly in areas where other benzamides have shown promise, such as oncology and infectious diseases. ontosight.aiontosight.ai Furthermore, its potential as a building block in materials science, for instance in the creation of novel polymers or functional materials, remains an area ripe for exploration.

Below is a table of key identifiers for this compound and a closely related analog:

| Compound Name | Molecular Formula | CAS Number |

| This compound | C15H14N2O2 | Not readily available |

| N-[(3-acetamidophenyl)methyl]benzamide | C16H16N2O2 | Not readily available |

| N-(3-acetamidophenyl)-3-chlorobenzamide | C15H13ClN2O2 | 312632-92-1 ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetamidophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-11(18)16-13-8-5-9-14(10-13)17-15(19)12-6-3-2-4-7-12/h2-10H,1H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCODCQYYCSDUSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Acetamidophenyl Benzamide and Analogues

Direct Chemical Synthesis Protocols for N-(3-acetamidophenyl)benzamide

The most straightforward route to this compound involves the formation of an amide bond between an amine and a carboxylic acid derivative. This approach is fundamental and widely utilized for its reliability and simplicity.

The direct synthesis of this compound is classically achieved through the acylation of N-(3-aminophenyl)acetamide (also known as 3'-aminoacetanilide) with a suitable benzoylating agent. chemscene.comlookchem.com The most common method is a nucleophilic acyl substitution reaction where the amino group of N-(3-aminophenyl)acetamide attacks the electrophilic carbonyl carbon of an activated benzoic acid derivative.

A frequently used acylating agent is benzoyl chloride . The reaction, often performed under Schotten-Baumann conditions, typically involves an aqueous basic solution (like sodium hydroxide) or an organic solvent with a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct. Another effective acylating agent is benzoic anhydride . While generally less reactive than benzoyl chloride, its use avoids the generation of corrosive HCl.

The general reaction is as follows:

N-(3-aminophenyl)acetamide + Benzoyl Chloride → this compound + HCl

A typical laboratory-scale synthesis might involve dissolving N-(3-aminophenyl)acetamide in a solvent such as dichloromethane (B109758) (DCM) and adding triethylamine, followed by the slow addition of benzoyl chloride at a controlled temperature, often between 0–5°C, to manage the exothermic reaction and minimize side products.

Optimization of reaction parameters is crucial for maximizing yield and purity while minimizing reaction time and the formation of impurities. Key variables include the choice of solvent, base, temperature, and stoichiometry of reactants.

For the acylation of N-(3-aminophenyl)acetamide, solvents like dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and N,N-Dimethylformamide (DMF) are commonly employed. The choice of base is also critical; tertiary amines such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are often preferred as they act as proton scavengers without competing in the nucleophilic attack. growingscience.com Maintaining low temperatures (0-5 °C) during the addition of the acylating agent can help control the reaction rate and prevent potential side reactions, such as di-acylation or degradation of starting materials. Adjusting the molar ratio, for instance using a slight excess of the acylating agent, can drive the reaction to completion, but may require more rigorous purification.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature | Reported Yield |

| 3-Acetylaniline | 2-Chlorobenzoyl chloride | Triethylamine | Dichloromethane (DCM) | 0–5°C | ~52% |

| N-(2-aminophenyl-5-methyl-pyrazol-3-yl)acetamide | Benzoyl chloride | - | Ethanol | Room Temp | 66% iucr.org |

| 2-Benzoylbenzoic acid | 3-Methoxybenzohydrazide | HATU/DIPEA | DMF | Room Temp | High Conversion growingscience.com |

This table presents examples of reaction conditions for similar benzamide (B126) syntheses to illustrate common parameters. Specific yield for the title compound under varied conditions requires dedicated experimental studies.

Advanced Synthetic Approaches for Substituted Benzamide Scaffolds

To access a broader range of this compound analogues with diverse substitution patterns, more advanced synthetic strategies are employed. These methods offer greater functional group tolerance, efficiency, and adaptability.

When using a carboxylic acid directly instead of its activated form, a coupling reagent is required to facilitate amide bond formation. These reagents activate the carboxylic acid in situ, making it susceptible to nucleophilic attack by the amine. This method is central to peptide synthesis and is widely applied to general amide formation. growingscience.com

Common classes of coupling reagents include:

Carbodiimides : Such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. peptide.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used to suppress side reactions and reduce racemization. nih.gov

Uronium/Aminium Salts : Reagents like HBTU, HATU, and PyBOP are highly efficient and lead to rapid amide bond formation with high yields. peptide.comnih.gov For instance, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is known for its high reactivity and is particularly effective for coupling challenging or sterically hindered substrates. growingscience.com

A study comparing various coupling reagents in aqueous media found that reagents like DMT-MM, COMU, and TPTU were effective, with the best choice depending on the specific amine and carboxylic acid substrates. luxembourg-bio.com

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, EDCI, DIC | Widely used, cost-effective. peptide.com Often used with additives (e.g., HOBt). |

| Phosphonium Salts | PyBOP, PyAOP | High reactivity, effective for sterically hindered couplings. peptide.comnih.gov |

| Uronium/Aminium Salts | HBTU, TBTU, HATU, COMU | Very efficient, fast reaction times, low racemization. growingscience.compeptide.comnih.gov |

Transition-metal catalysis has revolutionized the synthesis of N-aryl amides, providing powerful alternatives to classical methods. The Buchwald-Hartwig amination is a preeminent example, involving the palladium-catalyzed cross-coupling of an aryl halide or triflate with an amide. wikipedia.orgnih.gov

The general catalytic cycle involves the oxidative addition of a Pd(0) complex to the aryl halide, followed by coordination of the amide, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. syr.edu The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands (e.g., XantPhos, DavePhos) being particularly effective. syr.educhemrxiv.org

This methodology allows for the coupling of a wide range of amides with various aryl halides, enabling the synthesis of complex benzamide analogues that might be difficult to access otherwise. wikipedia.org For example, this approach can be used to couple benzamide with a substituted aryl halide like 1-bromo-3-acetamidobenzene. Research has also explored cobalt-catalyzed C-H activation as a means to directly alkylate benzamide derivatives. thieme-connect.com Furthermore, palladium-catalyzed denitrogenative cross-coupling reactions of benzotriazinones have emerged as a novel route to ortho-substituted benzamides. acs.org

Continuous flow chemistry has emerged as a powerful technology for the synthesis of amides and other chemical entities, offering significant advantages over traditional batch processing. nih.gov These benefits include enhanced safety (especially when handling hazardous intermediates), superior heat and mass transfer, precise control over reaction parameters, and improved scalability and reproducibility. rsc.orgnih.gov

In a typical flow setup for amide synthesis, solutions of the starting materials (e.g., a carboxylic acid and an amine, often with a coupling agent or catalyst) are pumped from separate reservoirs, mixed at a T-junction, and then passed through a heated reactor coil. nih.gov The short residence time in the heated zone, often just minutes or even seconds, can lead to rapid and highly efficient bond formation. nih.govacs.org

This technique has been successfully applied to various amidation strategies, including:

Catalyst-mediated couplings : Using packed-bed reactors containing a heterogeneous catalyst, which can be easily separated from the product stream and reused. nih.gov

High-temperature reactions : Performing reactions at temperatures above the solvent's boiling point by pressurizing the system, thereby accelerating reaction rates significantly. acs.org

Photochemical reactions : Utilizing flow reactors combined with light sources (e.g., LEDs) to perform photocyclization reactions for constructing complex heterocyclic benzamides. acs.org

Electrochemical synthesis : Employing continuous flow electrolytic cells to synthesize functionalized benzamide derivatives under metal-free and oxidant-free conditions. nih.govrsc.org

The ability to safely handle pyrophoric reagents like trimethylaluminum (B3029685) or hazardous intermediates such as azides has been demonstrated in flow systems, highlighting the technology's robustness for modern synthetic chemistry. nih.govrsc.org

Advanced Spectroscopic and Crystallographic Investigations of N 3 Acetamidophenyl Benzamide

High-Resolution Spectroscopic Characterization for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the unambiguous determination of a molecule's structure. For N-(3-acetamidophenyl)benzamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR, FT-Raman), and mass spectrometry would be employed to confirm its molecular connectivity, functional groups, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide critical data.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The two amide protons (N-H) would likely appear as singlets in the downfield region (typically δ 9-11 ppm). The aromatic protons on the two phenyl rings would resonate in the aromatic region (δ 7-8.5 ppm), with their splitting patterns (doublets, triplets, multiplets) revealing their substitution pattern and coupling with adjacent protons. A sharp singlet corresponding to the three protons of the acetyl methyl group (CH₃) would be expected in the upfield region (around δ 2.1 ppm).

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing signals for each unique carbon atom. The carbonyl carbons of the benzamide (B126) and acetamido groups would be the most downfield signals (typically δ 165-170 ppm). The aromatic carbons would appear in the δ 110-140 ppm range, with carbons attached to nitrogen appearing further downfield. The methyl carbon of the acetyl group would be the most upfield signal (around δ 24 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on analogous structures and may not represent actual experimental data.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzamide N-H | ~10.0 (singlet) | - |

| Acetamido N-H | ~9.8 (singlet) | - |

| Aromatic C-H | 7.2 - 8.2 (multiplets) | 115 - 140 |

| Acetyl CH₃ | ~2.1 (singlet) | ~24 |

| Benzamide C=O | - | ~166 |

| Acetamido C=O | - | ~169 |

Mass Spectrometry (MS, HR-MS, LCMS) for Molecular Formula Determination

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HR-MS): HR-MS would provide a highly accurate mass measurement of the molecular ion [M]⁺ or a protonated species [M+H]⁺. This exact mass allows for the unambiguous determination of the molecular formula, C₁₅H₁₄N₂O₂, confirming the compound's elemental composition.

LCMS: Liquid Chromatography-Mass Spectrometry (LCMS) would be used to assess the purity of the compound and confirm its molecular weight. The compound would be separated by liquid chromatography and then introduced into the mass spectrometer, which would provide the mass-to-charge ratio (m/z) of the parent molecule.

X-ray Diffraction Crystallography for Solid-State Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would reveal the molecule's conformation, bond lengths, bond angles, and how the molecules pack together in the crystal lattice.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π Interactions)

In the solid state, molecules of this compound would be expected to form an ordered, repeating structure held together by various non-covalent interactions.

Hydrogen Bonding: The most significant intermolecular interaction would be hydrogen bonding. The two N-H groups are strong hydrogen bond donors, and the two carbonyl oxygen atoms (C=O) are effective hydrogen bond acceptors. It is highly probable that the crystal structure would feature extensive networks of N-H···O=C hydrogen bonds, linking molecules into chains, sheets, or more complex three-dimensional architectures. This is a characteristic feature in the crystal structures of related benzanilides.

C-H···π Interactions: Weaker interactions, such as C-H···π interactions, where a C-H bond from one molecule interacts with the electron-rich face of an aromatic ring on a neighboring molecule, could also play a role in stabilizing the crystal packing.

Molecular Conformation and Dihedral Angle Analysis

The X-ray structure would provide precise details about the molecule's preferred conformation.

Molecular Conformation: Typically, the amide linkages in such molecules are found to be in a trans conformation, which is energetically more favorable. The molecule is unlikely to be perfectly planar due to steric hindrance.

Dihedral Angle Analysis: A key feature would be the dihedral angle between the two aromatic rings. In similar benzanilide (B160483) structures, this angle can vary significantly depending on the substitution pattern and the crystal packing forces, but a twisted conformation is generally expected. The analysis would also include the dihedral angles describing the orientation of the amide planes relative to their respective aromatic rings.

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

While general principles of computational chemistry can be applied to predict the behavior of this compound, the strict requirement for detailed, published research findings on this specific molecule cannot be met. Computational studies on closely related compounds, such as benzanilide and its derivatives, are available and provide a framework for understanding the likely properties of the target molecule.

For instance, research on the fragmentation of N-(3-aminophenyl)benzamide, a close analog where an amino group replaces the acetamido group, has utilized Density Functional Theory (DFT) to understand its behavior. researchgate.netacs.org One study noted that the observed rearrangement mechanisms could be generalized to other amide compounds with electron-donating groups like the acetamido group (-NHCOCH3). researchgate.netacs.org This suggests that this compound would likely exhibit interesting electronic properties worthy of investigation.

Furthermore, detailed computational analyses, including DFT, Frontier Molecular Orbital (FMO), and Molecular Electrostatic Potential (MEP) studies, have been performed on more complex derivatives. One such study on N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate demonstrates the application of these theoretical methods to a molecule containing the acetamidophenyl benzamide core. nih.govacs.orgresearchgate.netacs.org These studies successfully calculated properties like HOMO-LUMO energy gaps and mapped electrostatic potential surfaces to predict reactivity, illustrating the type of data that is currently missing for the simpler this compound. researchgate.net

The field of computational chemistry routinely employs these methods to generate valuable insights.

Density Functional Theory (DFT) is a standard method for geometry optimization to find the most stable three-dimensional structure of a molecule.

Frontier Molecular Orbital (FMO) analysis , which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity and electronic transitions.

Molecular Electrostatic Potential (MEP) surface mapping provides a visual representation of the charge distribution on a molecule, indicating sites susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) analysis is used to investigate charge delocalization and intramolecular charge transfer interactions.

Quantum chemical descriptors (e.g., hardness, softness, electrophilicity index) are calculated to quantify the reactivity of a molecule.

Non-Linear Optical (NLO) properties are assessed to determine a compound's potential for use in optoelectronic applications. Studies on various benzofuran (B130515) and thiazolidin-4-one derivatives show how DFT is used to predict NLO properties like the first-order hyperpolarizability. researchgate.netphyschemres.org

Although these computational tools are well-established and have been applied to similar structures, the specific output data from such analyses for this compound has not been published. Without access to peer-reviewed data, the creation of scientifically accurate data tables and a detailed discussion of its specific computational chemistry is not possible. The scientific community awaits a dedicated study to elucidate the precise electronic and structural properties of this compound.

Computational and Theoretical Chemistry of N 3 Acetamidophenyl Benzamide and Derivatives

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful lens to observe the time-dependent behavior of molecular systems, capturing the intricate dance of atoms and molecules. nih.gov For N-(3-acetamidophenyl)benzamide and its analogs, MD simulations are instrumental in elucidating their dynamic interactions with biological targets and analyzing their conformational landscapes. innovareacademics.in This technique simulates the natural movements of a ligand within a protein's binding site, providing a more realistic view than static models. nih.govmdpi.com

In a study of novel benzamide (B126) derivatives designed as inhibitors for acetylcholinesterase (AChE) and β-secretase (BACE1), 20-nanosecond MD simulations were performed to analyze the stability of the ligand-receptor complexes. mdpi.com The analysis focused on tracking the number and duration of hydrogen bonds formed between the inhibitors and amino acid residues in the active sites. mdpi.com It was observed that the dynamic interactions were largely consistent with the static poses predicted by molecular docking, with interactions involving tyrosine residues (TYR-337 and TYR-124) being dominant for most ligands. mdpi.com

Similarly, MD simulations of benzamide trimethoprim (B1683648) derivatives targeting human dihydrofolate reductase (hDHFR) were used to analyze the binding process dynamically. nih.gov Researchers monitored the distance between the center of mass of the ligand and key interacting amino acids throughout the simulation. nih.gov This approach helps in understanding the fluctuations of the ligand within the binding pocket and how the strength of the interaction varies over time, providing a detailed view of the binding stability. nih.gov In simulations of a benzamide inhibitor with the α-subunit of tryptophan synthase (α-TRPS) from Mycobacterium tuberculosis, the stability of the inhibitor-protein complex was investigated, confirming that the ligand remained within the active pocket throughout the simulation. tandfonline.com

Table 1: Examples of Dynamic Interactions of Benzamide Derivatives from MD Simulations

| Derivative Class | Target Protein | Key Interacting Residues (Dynamic) | Observation |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase (AChE) | TYR-337, TYR-124, HIS-447, SER-203 | Dominant and stable hydrogen bonds and π-π interactions observed throughout the simulation. mdpi.com |

| Benzamide Trimethoprim Analogs | Human Dihydrofolate Reductase (hDHFR) | Not specified | Analysis of ligand-key residue distance over time confirmed stable binding within the pocket. nih.gov |

| Novel Benzamide Inhibitor | M. tuberculosis α-TRPS | Not specified | The ligand was confirmed to stay inside the active pocket during the explored timescale. tandfonline.com |

This table presents data for derivatives of this compound to illustrate the application of MD simulations.

The conformational flexibility of both the ligand and the target protein is a critical factor in molecular recognition and binding. MD simulations provide quantitative measures to assess these dynamics, primarily through the analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

Root Mean Square Fluctuation (RMSF) is used to identify the flexibility of individual amino acid residues or parts of the ligand. High RMSF values indicate regions of high mobility, while low values signify stable regions. Dynamic simulations of certain benzamide derivatives showed that the ligands had a limited stabilizing effect on AChE but clearly reduced the flexibility of the enzyme. mdpi.com This reduction in enzyme flexibility was proposed as a possible mechanism of inhibition, as it could impede the enzyme's proper function. mdpi.com

Conformational analysis using Density Functional Theory (DFT) can complement MD simulations by predicting the lowest energy conformations of a molecule. mdpi.com For instance, a study on 2,6-difluorobenzamide (B103285) derivatives revealed that fluorine substitution induced non-planarity between the carboxamide group and the aromatic ring, a feature crucial for its interaction with the FtsZ protein. mdpi.com Such theoretical studies on the intrinsic conformational preferences of the benzamide scaffold help in interpreting the dynamic behavior observed in MD simulations. mdpi.commdpi.com

Molecular Docking Studies for Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net It is widely used to estimate binding affinity, analyze interaction patterns, and screen large compound libraries to identify potential drug candidates. researchgate.net

Docking studies provide a static snapshot of the most probable binding pose of a ligand within a protein's active site. This allows for a detailed analysis of the intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.

For example, in a study of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide derivatives as potential anticancer agents, molecular docking was used to investigate their binding mode with the human estrogen receptor alpha (HERA). d-nb.info The derivative substituted with a p-fluorophenyl group exhibited the highest binding affinity, forming a key hydrogen bond between its carbonyl group and the side chain of a specific amino acid in the receptor's binding cleft. d-nb.info Similarly, docking of benzamide derivatives against the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) enzyme identified a derivative, N-(4-bromo-3-methylphenyl)-2-methyl-3-nitrobenzamide, that formed a crucial hydrogen bond with the residue HIS185. researchgate.net

Another study on N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors used docking to elucidate the binding mechanism within the enzyme's active site. nih.gov The analysis revealed how different substitutions on the benzamide scaffold influenced the binding mode and inhibitory activity. nih.gov

Table 2: Examples of Ligand-Protein Interactions for Benzamide Derivatives from Docking Studies

| Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues and Interaction Type |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) (p-fluorophenyl)benzamide | Human Estrogen Receptor Alpha (HERA) | -9.6 | H-bond with carbonyl group. d-nb.info |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) (p-nitrophenyl)benzamide | Peroxiredoxin (3MNG) | -7.4 | H-bonds with Asn99, Ala78. d-nb.info |

| N-(4-bromo-3-methylphenyl)-2-methyl-3-nitrobenzamide | PfDHODH | -10.0 | H-bond with HIS185. researchgate.net |

| 3-nitro-N-(4-propan-2-ylphenyl)benzamide | PfDHODH | -9.2 | Hydrophobic interactions. researchgate.net |

| N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl) (p-chlorophenyl)benzamide | Cyclooxygenase-2 (COX-2) | - | Details specific interactions that contribute to its high inhibitory activity (IC50 = 0.06 µM). nih.gov |

This table presents data for derivatives of this compound to illustrate binding mode analysis.

Structure-based virtual screening (SBVS) is a powerful drug discovery strategy that uses molecular docking to screen vast libraries of chemical compounds against a specific protein target of known three-dimensional structure. tandfonline.commdpi.com This approach allows for the rapid and cost-effective identification of novel "hit" compounds that are predicted to bind to the target with high affinity.

The typical workflow for an SBVS campaign involving benzamide-like structures includes several key steps:

Target Preparation: A high-resolution 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB) or generated using homology modeling if an experimental structure is unavailable. tandfonline.com

Compound Library Preparation: A large, diverse library of compounds, such as the ZINC15 or eMolecules database, is prepared for docking. tandfonline.comjst.go.jp

Docking and Scoring: The entire library is docked into the defined binding site of the target protein. Each docked pose is assigned a score that estimates its binding free energy. tandfonline.commdpi.com

Hit Selection and Filtering: Compounds are ranked based on their docking scores. A selection of top-ranking compounds is then filtered based on other criteria, such as predicted ADME (absorption, distribution, metabolism, and excretion) properties, drug-likeness, and visual inspection of their binding modes. tandfonline.com

This methodology has been successfully applied to discover novel benzamide inhibitors. For instance, an SBVS campaign against the α-subunit of tryptophan synthase from M. tuberculosis led to the identification of a new benzamide inhibitor from the eMolecules database. tandfonline.com After docking and filtering, seven candidate compounds were selected for experimental testing, resulting in a hit compound that showed significant bactericidal activity. tandfonline.com In another example, a pharmacophore-based virtual screening combined with docking identified a benzamide scaffold that served as the basis for developing novel modulators of Hepatitis B virus (HBV) capsid assembly. mdpi.com These examples highlight how SBVS can effectively pinpoint promising benzamide derivatives for further development in various therapeutic areas. tandfonline.commdpi.com

Exploration of Biological Activities and Underlying Molecular Mechanisms in Vitro and in Silico Perspectives

Enzyme Inhibition Studies of N-(3-acetamidophenyl)benzamide Analogues

The benzamide (B126) scaffold, a recurring motif in medicinal chemistry, serves as a versatile template for the design of potent and selective enzyme inhibitors. The specific compound, this compound, and its derivatives have been the subject of numerous investigations to probe their interactions with various enzymatic targets implicated in a range of diseases. These studies, spanning both laboratory experiments (in vitro) and computational simulations (in silico), have unveiled intricate details about their mechanisms of action and have paved the way for the development of novel therapeutic agents. The following sections delve into the specific enzyme families that have been a primary focus of this research.

Histone Deacetylase (HDAC) Inhibition and Target Specificity

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity has been linked to the development and progression of various cancers, making them a prime target for anticancer drug discovery. Certain benzamide derivatives have emerged as promising HDAC inhibitors. For instance, Entinostat (MS-275), a benzamide-containing compound, has shown significant inhibitory activity against Class I HDACs, particularly HDAC1, HDAC2, and HDAC3. The mechanism of inhibition often involves the coordination of the benzamide's carbonyl group with the zinc ion present in the active site of the HDAC enzyme. This interaction, coupled with the insertion of the aromatic ring into a hydrophobic pocket, effectively blocks the enzyme's catalytic activity. The specificity of these inhibitors towards different HDAC isoforms is a critical aspect of their development, as isoform-selective inhibition is believed to minimize off-target effects and enhance therapeutic efficacy. Research in this area continues to focus on modifying the benzamide scaffold to achieve greater isoform selectivity.

Acetylcholinesterase (AChE) and β-secretase (BACE1) Inhibition Profiles

Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by the depletion of the neurotransmitter acetylcholine (B1216132) and the accumulation of amyloid-beta plaques in the brain. The enzymes acetylcholinesterase (AChE) and β-secretase (BACE1) are key players in these pathological processes. AChE is responsible for the breakdown of acetylcholine, while BACE1 is involved in the production of amyloid-beta peptides. Consequently, the dual inhibition of both AChE and BACE1 by a single molecule presents an attractive therapeutic strategy for the management of Alzheimer's disease.

Several studies have explored the potential of benzamide derivatives as dual inhibitors of these enzymes. For example, a series of 2-aminobenzamide (B116534) and 3- or 4-aminobenzamide (B1265587) derivatives have been synthesized and evaluated for their ability to inhibit both AChE and BACE1. Some of these compounds have demonstrated potent inhibitory activity against both enzymes, with IC50 values in the low micromolar to nanomolar range. The binding mode of these inhibitors within the active sites of AChE and BACE1 has been elucidated through molecular docking studies, which have revealed key interactions with specific amino acid residues.

Viral Protease Inhibition (e.g., SARS-CoV 3CLpro, PLpro) Mechanisms

The emergence of novel viral diseases, such as the severe acute respiratory syndrome (SARS) caused by the SARS-CoV coronavirus, has highlighted the urgent need for effective antiviral therapies. Viral proteases, which are essential for the replication and maturation of viruses, represent a key target for the development of antiviral drugs. The 3C-like protease (3CLpro) and the papain-like protease (PLpro) of SARS-CoV are two such enzymes that have been extensively studied.

Benzamide-containing compounds have been investigated for their potential to inhibit these viral proteases. For instance, a study focusing on the discovery of SARS-CoV 3CLpro inhibitors identified a benzamide derivative as a potent inhibitor of the enzyme. The inhibitory mechanism of this compound was found to involve the formation of a covalent bond with the catalytic cysteine residue in the active site of 3CLpro. This covalent modification effectively inactivates the enzyme and prevents viral replication. Similarly, other benzamide analogues have been explored for their ability to inhibit PLpro, another crucial enzyme in the SARS-CoV life cycle.

Acid Ceramidase Inhibition: Mechanistic Insights and Chemical Stability Considerations

Acid ceramidase (AC) is a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid. The dysregulation of AC activity has been implicated in several human diseases, including cancer, inflammation, and certain genetic disorders. Therefore, the development of AC inhibitors has garnered significant attention as a potential therapeutic strategy.

A number of benzamide-based compounds have been identified as potent and selective inhibitors of AC. For example, the compound N-(3-hydroxy-1-(hydroxymethyl)-3-phenylpropyl)benzamide and its analogues have shown significant inhibitory activity against AC. The mechanism of inhibition is believed to involve the interaction of the benzamide moiety with the active site of the enzyme, thereby blocking the access of the natural substrate, ceramide. The chemical stability of these inhibitors is a crucial consideration for their development as therapeutic agents. Studies have focused on optimizing the benzamide scaffold to enhance its stability while maintaining its potent inhibitory activity against AC.

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition in Parasitic Targets

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway, which is essential for the synthesis of DNA and RNA. While humans can salvage pyrimidines from their diet, many parasitic organisms, such as the malaria parasite Plasmodium falciparum, rely solely on the de novo pathway for their pyrimidine supply. This makes DHODH an attractive target for the development of antiparasitic drugs.

Several series of benzamide derivatives have been investigated for their ability to inhibit the DHODH enzyme from various parasitic sources. For instance, a class of N-acylhydrazone derivatives containing a benzamide moiety has been shown to exhibit potent inhibitory activity against the DHODH from Trypanosoma cruzi, the causative agent of Chagas disease. Molecular modeling studies have provided insights into the binding mode of these inhibitors within the active site of the enzyme, revealing key interactions that contribute to their inhibitory potency. The development of selective inhibitors that target the parasitic DHODH over the human enzyme is a major focus of current research efforts.

Cellular Pathway Modulation by Benzamide Derivatives

Beyond their direct inhibitory effects on specific enzymes, benzamide derivatives can also exert their biological effects by modulating various cellular signaling pathways. These pathways are complex networks of interacting proteins that control a wide range of cellular processes, including cell growth, proliferation, differentiation, and apoptosis (programmed cell death). The ability of benzamide compounds to interfere with these pathways has been exploited for the development of drugs targeting a variety of diseases, particularly cancer.

One of the most well-studied examples of cellular pathway modulation by a benzamide derivative is the action of the HDAC inhibitor Entinostat. By inhibiting Class I HDACs, Entinostat leads to the hyperacetylation of histones and other non-histone proteins. This, in turn, alters the expression of a multitude of genes, including those involved in cell cycle arrest, apoptosis, and angiogenesis (the formation of new blood vessels). For example, Entinostat has been shown to induce the expression of the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest at the G1 phase. It can also upregulate the expression of pro-apoptotic proteins, such as Bim and Bax, while downregulating the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, thereby promoting cancer cell death.

Nuclear Factor-kappa B (NFκB) Activation Pathway Inhibition

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating immune and inflammatory responses, cell survival, and proliferation. scbt.comclinicaleducation.org Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. mdpi.com The canonical NF-κB activation pathway involves the phosphorylation and subsequent degradation of inhibitory IκB proteins, which allows NF-κB dimers to translocate to the nucleus and initiate the transcription of target genes. clinicaleducation.orgmdpi.com

N-substituted benzamides have emerged as potent inhibitors of the NF-κB activation pathway. nih.gov Research has shown that certain benzamide derivatives can inhibit NF-κB activation by preventing the breakdown of IκBβ. nih.gov For instance, an acetylated variant of declopramide, a chlorinated benzamide, was found to be a potent inhibitor of NF-κB activation without inducing rapid apoptosis, suggesting a separation of these two biological activities. nih.gov This highlights the potential for developing N-substituted benzamides as specific anti-inflammatory agents by targeting the NF-κB pathway. nih.gov The ability of these compounds to modulate NF-κB signaling underscores their therapeutic potential in diseases characterized by chronic inflammation and aberrant cell survival.

Apoptosis Induction Mechanisms at the Cellular Level (e.g., Caspase Activation, Cytochrome c Release)

Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis, and its deregulation is a key factor in the development of cancer. nih.govnih.gov Many anticancer therapies aim to induce apoptosis in malignant cells. N-substituted benzamides have been shown to induce apoptosis through the mitochondrial pathway. nih.govnih.gov

Key events in this pathway include the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.govliberty.edu This release is a critical step that triggers the activation of a cascade of cysteine proteases known as caspases. hmlfunctionalcare.comfrontiersin.org Specifically, cytosolic cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates the initiator caspase-9. liberty.eduhmlfunctionalcare.comresearchgate.net Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis, leading to the dismantling of the cell. nih.govclinicsinoncology.comresearchgate.net

Studies on N-substituted benzamides, such as the compound 3-CPA, have demonstrated their ability to induce cytochrome c release and subsequent activation of caspase-9 and caspase-3 in cancer cell lines like HL-60. nih.gov The induction of apoptosis by these compounds was shown to be inhibited by broad-spectrum caspase inhibitors and by the overexpression of the anti-apoptotic protein Bcl-2, further confirming the involvement of the mitochondrial pathway. nih.govnih.gov Interestingly, this apoptotic induction appears to be independent of the tumor suppressor protein p53. nih.govnih.gov

Cell Cycle Progression Modulation (e.g., G2/M Block)

The cell cycle is a tightly regulated process that governs cell division, and its checkpoints are crucial for maintaining genomic integrity. nih.govamegroups.org The G2/M checkpoint, in particular, prevents cells with damaged DNA from entering mitosis. nih.gov Several anticancer agents exert their effects by causing cell cycle arrest, which can lead to apoptosis.

N-substituted benzamides have been observed to modulate cell cycle progression, often inducing a block at the G2/M phase. nih.govnih.govnih.gov This G2/M arrest has been identified as an event that occurs prior to the induction of apoptosis by these compounds. nih.govnih.gov For example, the benzamide derivative 13f was found to arrest the cell cycle at the G2/M phase in HCT116 human colorectal cancer cells. nih.gov This effect is often associated with the disruption of microtubule dynamics, a mechanism shared by other successful anticancer drugs. google.com The ability of this compound and its analogs to interfere with cell cycle progression represents a significant aspect of their potential antitumor activity. researchgate.netdrugbank.comfrontiersin.org

Receptor Binding and Ligand Activity

Sigma Protein Ligand Interactions (Sigma-1 and Sigma-2 Receptors)

Sigma receptors, which are divided into sigma-1 (S1R) and sigma-2 (S2R) subtypes, are unique, non-opioid, membrane-bound proteins that are expressed in various tissues, including the central nervous system. mdpi.comnih.gov They are involved in a multitude of cellular functions and have been implicated in various pathological conditions, including cancer and neurological diseases. mdpi.comwikipedia.org Consequently, ligands that bind to sigma receptors are of significant interest for therapeutic development.

This compound and its derivatives have been investigated as ligands for sigma receptors. mdpi.comnih.gov Some benzamide derivatives exhibit high affinity and selectivity for the S1R. mdpi.com The S1R acts as a ligand-operated molecular chaperone, and its modulation by ligands can influence various signaling pathways. mdpi.com Other benzamide derivatives have been designed to bind with high affinity to both S1R and S2R. nih.gov The overexpression of sigma receptors in many types of tumors makes them attractive targets for cancer imaging and therapy. nih.govwikipedia.org The interaction of benzamide-based ligands with sigma receptors can modulate tumor cell proliferation and survival. wikipedia.orgbiorxiv.org

Structure-Activity Relationship (SAR) Investigations for Biological Potency

Rational Design and Substituent Effects on Bioactivity

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For this compound and its analogs, SAR investigations have provided valuable insights into the structural features that govern their biological effects. frontiersin.orgpsu.edu

The rational design of benzamide derivatives has led to the identification of compounds with enhanced anticancer activity. nih.govnih.gov For example, modifications to the benzamide scaffold, such as the introduction of different substituents on the phenyl rings, can significantly impact their ability to inhibit cancer cell proliferation and induce apoptosis. frontiersin.org SAR studies have shown that the nature and position of substituents can influence a compound's interaction with its molecular targets, such as kinases or sigma receptors. psu.edunih.gov For instance, the addition of a chloro group at the 3' position of the benzamide ring in procainamide (B1213733) created a compound, declopramide, that induced rapid apoptosis, while an acetyl group at the 4' position converted the biologically inactive procainamide into a potent inhibitor of NF-κB activation. nih.gov These findings underscore the importance of targeted chemical modifications in developing benzamide derivatives with specific and potent biological activities. frontiersin.orgmdpi.com

Interactive Data Tables

Table 1: Biological Activities of Selected Benzamide Derivatives

Use the filter to explore the biological activities of different benzamide derivatives.

| Compound | Biological Activity | Target Pathway/Receptor | Cell Line | Reference |

| This compound Analog (13f) | Anticancer, G2/M cell cycle arrest, Apoptosis induction | PARP-1 | HCT116, DLD-1 | nih.gov |

| N-acetyl declopramide | NF-κB inhibition | IκBβ | nih.gov | |

| Declopramide | Apoptosis induction | Mitochondrial pathway | 70Z/3, HL-60 | nih.govnih.gov |

| 3-CPA | Apoptosis induction, G2/M cell cycle arrest | Mitochondrial pathway, Caspase-9, Caspase-3 | 70Z/3, HL-60 | nih.gov |

| Benzamide Derivative (7i) | High affinity for S1R | Sigma-1 Receptor | mdpi.com | |

| Benzamide Derivative (3a) | Dual affinity for S1R and S2R | Sigma-1 and Sigma-2 Receptors | PC-3 | nih.gov |

Pharmacophore Development for Benzamide-Based Compounds

The development of pharmacophore models is a cornerstone of modern drug discovery, providing a three-dimensional abstract representation of the key molecular features essential for biological activity. For the class of benzamide-based compounds, which includes this compound, pharmacophore modeling serves as a powerful in silico tool to understand drug-receptor interactions and to guide the design of new, more potent therapeutic agents. This approach identifies the specific spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings that are critical for a ligand to bind effectively to its target protein.

Research into benzamide derivatives has led to the development of several pharmacophore models for various biological targets. These models are typically generated from a set of active compounds and are validated for their ability to distinguish active molecules from inactive ones.

A study focused on developing inhibitors for the filamentous temperature sensitive protein Z (FtsZ), a crucial target for new antimicrobial agents, generated a five-featured pharmacophore model from a series of 97 three-substituted benzamide derivatives. bohrium.comtandfonline.com The optimal model, ADHRR.1682, demonstrated significant statistical validity and consisted of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. bohrium.comtandfonline.com This model not only showed a good correlation between experimental and predicted activity for the training and test sets but was also validated through enrichment studies, confirming its utility in identifying potential FtsZ inhibitors. bohrium.comtandfonline.com

Similarly, in the pursuit of novel inhibitors for Rho-associated kinase-1 (ROCK1), a promising therapeutic target for various diseases, pharmacophore models were developed alongside three-dimensional quantitative structure-activity relationship (3D-QSAR) studies. tandfonline.comnih.gov These computational models were built using a series of N-methyl-4-(4-pyrazolidinyl) benzamides and exhibited reliable predictability, providing a theoretical basis for the rational design of new ROCK1 inhibitors. tandfonline.comnih.gov The models from these studies help in understanding the key structural requirements for potent ROCK1 inhibition.

Another investigation focused on N-benzyl benzamide derivatives as melanogenesis inhibitors utilized a novel descriptor, the Klopman index, within the "molecular comparative electron topology" (MCET) method to define a 3D pharmacophore model. nih.gov This ligand-based model was subsequently confirmed using structure-based docking methods, showcasing the synergy between different computational approaches. nih.gov The statistical robustness of the model was high, indicating its strong predictive capability for designing new melanogenesis inhibitors. nih.gov

The tables below summarize the key features and statistical validation of pharmacophore models developed for different classes of benzamide-based compounds.

Table 1: Characteristics of a Pharmacophore Model for Benzamide-Based FtsZ Inhibitors

| Feature | Count | Description |

| Hydrogen Bond Acceptor (HBA) | 1 | Essential for interaction with key residues in the FtsZ binding site. |

| Hydrogen Bond Donor (HBD) | 1 | Contributes to the specific binding affinity. |

| Hydrophobic (HY) | 1 | Important for occupying a non-polar pocket within the target. |

| Aromatic Ring (AR) | 2 | Facilitates π-π stacking or other aromatic interactions. |

| Data derived from a study on three-substituted benzamide derivatives as FtsZ inhibitors. bohrium.comtandfonline.com |

Table 2: Statistical Validation of Benzamide-Based Pharmacophore and QSAR Models

| Study Target | Model Type | q² | R² | r²pred | Reference |

| ROCK1 Inhibitors | CoMFA | 0.616 | 0.972 | 0.983 | tandfonline.com, nih.gov |

| ROCK1 Inhibitors | CoMSIA | 0.740 | 0.982 | 0.824 | tandfonline.com, nih.gov |

| FtsZ Inhibitors | 3D-QSAR | 0.621 | 0.832 | 0.670 | bohrium.com, tandfonline.com |

| Melanogenesis Inhibitors | 3D-PhaM | 0.862 | 0.913 | - | nih.gov |

| q²: Cross-validated correlation coefficient; R²: Correlation coefficient of the training set; r²pred: Predictive correlation coefficient of the test set. |

These examples underscore the utility of pharmacophore modeling in the study of benzamide-based compounds. By elucidating the crucial structural motifs and their spatial relationships, these models provide a rational framework for virtual screening of large compound libraries and for the structure-based design of new derivatives with enhanced biological activity. nih.govjst.go.jp While specific pharmacophore models for this compound are not detailed in the literature, the principles and common features identified in studies of analogous benzamide structures offer valuable insights into its potential molecular interactions and guide future research.

Applied Research Areas of N 3 Acetamidophenyl Benzamide Derivatives Non Biomedical

Corrosion Inhibition Properties and Adsorption Mechanisms on Metal Surfaces

The primary non-biomedical application of N-(3-acetamidophenyl)benzamide derivatives lies in their ability to inhibit the corrosion of metals, most notably steel, in acidic media. This is a critical area of research as acid solutions are widely used in industrial processes such as acid cleaning, pickling, and oil well acidizing, where metal degradation is a significant concern. The protective action of these organic compounds is attributed to their adsorption on the metal surface, which blocks the active sites for corrosion. nih.govkfupm.edu.sa The extent of this protection depends on the inhibitor's chemical structure, its concentration, and the nature of the corrosive environment. nih.govkfupm.edu.sa

Electrochemical techniques are fundamental in evaluating the performance of corrosion inhibitors. Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are two of the most common methods used to study the inhibition efficiency of this compound derivatives.

Potentiodynamic Polarization (PDP)

PDP studies provide insights into the kinetics of the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. By analyzing the polarization curves, it is possible to determine the corrosion potential (Ecorr), corrosion current density (icorr), and the Tafel slopes (βa and βc). A significant decrease in the corrosion current density in the presence of an inhibitor indicates effective corrosion inhibition.

For instance, a study on N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB), a derivative of this compound, on C38 steel in a 1 M HCl solution demonstrated a substantial reduction in icorr with increasing inhibitor concentration. nih.gov This suggests the formation of a protective film on the steel surface. nih.gov The data also showed that both the anodic and cathodic branches of the polarization curves were affected, classifying MPAPB as a mixed-type inhibitor. nih.gov This means it suppresses both the metal dissolution and hydrogen evolution reactions. nih.gov

Similarly, research on N-phenyl-benzamide derivatives, namely N-(4-nitrophenyl) benzamide (B126) (BNA-1), N-phenylbenzamide (BNA-2), and N-(4-methoxyphenyl)benzamide (BNA-3), on mild steel in 1 M HCl also revealed their effectiveness as corrosion inhibitors. kfupm.edu.sa The polarization data indicated that these compounds act as cathodic-type inhibitors, primarily slowing down the hydrogen evolution reaction. kfupm.edu.sa The inhibition efficiency was found to be influenced by the substituent group on the phenyl ring, with the electron-donating methoxy (B1213986) group in BNA-3 resulting in the highest efficiency. kfupm.edu.sa

| Inhibitor | Concentration (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| MPAPB on C38 Steel in 1 M HCl | 0 (Blank) | -486 | 1150 | - | nih.gov |

| 0.05 | -495 | 385 | 66.5 | ||

| 0.5 | -508 | 152 | 86.8 | ||

| 1.0 | -515 | 101 | 91.2 | ||

| BNA-3 on Mild Steel in 1 M HCl | 0 (Blank) | -473 | 942 | - | kfupm.edu.sa |

| 0.1 | -481 | 198 | 79.0 | ||

| 0.3 | -489 | 85 | 91.0 | ||

| 0.5 | -496 | 33 | 96.5 |

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface. In corrosion studies, the Nyquist plots typically show a semicircular loop, where the diameter of the semicircle corresponds to the charge transfer resistance (Rct). A larger Rct value indicates a slower corroding system and higher inhibition efficiency.

For MPAPB, the Nyquist plots showed that the diameter of the semicircle increased significantly with the addition of the inhibitor, confirming the formation of a protective layer on the C38 steel surface. nih.gov The data also revealed a decrease in the double-layer capacitance (Cdl), which is often associated with a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer, further supporting the adsorption of the inhibitor molecules on the metal surface. nih.govacs.org

The study on N-phenyl-benzamide derivatives also utilized EIS, and the results were consistent with the PDP findings. kfupm.edu.sa An increase in the Rct values was observed with increasing concentrations of BNA-1, BNA-2, and BNA-3, indicating their role as interface corrosion inhibitors. kfupm.edu.sa

| Inhibitor | Concentration (mM) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| MPAPB on C38 Steel in 1 M HCl | 0 (Blank) | 45 | 125 | - | nih.gov |

| 0.05 | 135 | 85 | 66.7 | ||

| 0.5 | 340 | 52 | 86.8 | ||

| 1.0 | 460 | 38 | 90.2 | ||

| BNA-3 on Mild Steel in 1 M HCl | 0 (Blank) | 62 | - | - | kfupm.edu.sa |

| 0.1 | 295 | - | 79.0 | ||

| 0.3 | 688 | - | 91.0 | ||

| 0.5 | 1772 | - | 96.5 |

To understand the interaction between the inhibitor molecules and the metal surface, adsorption isotherms are used to model the adsorption process. The Langmuir adsorption isotherm is frequently employed, which assumes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netnih.gov The Langmuir isotherm is described by the following equation:

C / θ = 1 / Kads + C

where C is the concentration of the inhibitor, θ is the degree of surface coverage (calculated from the inhibition efficiency), and Kads is the equilibrium constant of the adsorption process.

The applicability of the Langmuir isotherm to the adsorption of MPAPB on C38 steel was confirmed by a linear plot of C/θ versus C, with a correlation coefficient close to unity. acs.org This suggests that the inhibitor molecules form a monolayer on the steel surface. acs.org The high value of Kads indicates a strong interaction between the inhibitor and the metal surface. kfupm.edu.sa

Similarly, the adsorption of the N-phenyl-benzamide derivatives (BNA-1, BNA-2, and BNA-3) on mild steel was also found to follow the Langmuir adsorption isotherm. kfupm.edu.sa The calculated values of Kads were high, indicating strong adsorption at the metal/electrolyte interface. kfupm.edu.sa The negative values of the standard free energy of adsorption (ΔG°ads), calculated from the Kads values, suggest that the adsorption process is spontaneous. kfupm.edu.sa

| Inhibitor | Metal | Corrosive Medium | Kads (L/mol) | ΔG°ads (kJ/mol) | Reference |

|---|---|---|---|---|---|

| MPAPB | C38 Steel | 1 M HCl | 3.5 x 10⁴ | -36.8 | acs.org |

| BNA-1 | Mild Steel | 1 M HCl | 1.8 x 10⁴ | -34.9 | kfupm.edu.sa |

| BNA-2 | Mild Steel | 1 M HCl | 3.1 x 10⁴ | -36.2 | kfupm.edu.sa |

| BNA-3 | Mild Steel | 1 M HCl | 6.2 x 10⁴ | -38.0 | kfupm.edu.sa |

The adsorption of these benzamide derivatives is a complex process that can involve both physical adsorption (physisorption) and chemical adsorption (chemisorption). Physisorption arises from electrostatic interactions between the charged metal surface and the charged inhibitor molecules, while chemisorption involves the sharing of electrons or charge transfer from the inhibitor molecules to the metal surface to form a coordinate-type bond. The magnitude of ΔG°ads can provide an indication of the type of adsorption. Generally, values of ΔG°ads around -20 kJ/mol or less negative are associated with physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. The calculated ΔG°ads values for the this compound derivatives suggest that the adsorption mechanism likely involves a combination of both physisorption and chemisorption. acs.orgresearchgate.net

Advanced Analytical Research Methodologies for N 3 Acetamidophenyl Benzamide Quantification

Chromatographic Derivatization Techniques for Enhanced Detection

Derivatization in HPLC can be performed either before the sample is injected into the column (pre-column) or after the chromatographic separation has occurred but before detection (post-column). chromatographytoday.com Both approaches aim to enhance the detectability of the analyte by attaching a chemical tag that has strong fluorescence properties. squ.edu.omresearchgate.net The choice between pre-column and post-column derivatization depends on several factors, including the nature of the analyte, the complexity of the sample matrix, the reaction kinetics, and the stability of the resulting derivative. chromatographytoday.compickeringlabs.com

For N-(3-acetamidophenyl)benzamide, derivatization can target the secondary amine of the amide group or, following a hydrolysis step to yield 3-aminobenzamide, the resulting primary amine. Primary amines are generally more reactive and offer a wider range of derivatization options. nih.gov

Pre-column and Post-column Derivatization for HPLC-FLD

Pre-column Derivatization

In pre-column derivatization, the chemical reaction to attach the fluorescent tag is completed before the sample is introduced into the HPLC system. mdpi.com This is the more common approach and offers several advantages. chromatographytoday.com Since the derivatization occurs offline, there are no constraints on the reaction time or conditions, allowing for the use of a wider variety of reagents and reaction conditions to ensure the reaction goes to completion. mdpi.com This can lead to higher sensitivity. Furthermore, any excess derivatizing reagent and by-products can be removed before injection, preventing interference with the chromatographic separation and detection. chromatographytoday.com However, a significant drawback is that the resulting derivatives must be stable throughout the chromatographic run. chromatographytoday.com The formation of multiple derivatives from a single analyte can also complicate the resulting chromatogram.

A typical pre-column derivatization procedure for a compound like this compound (potentially after hydrolysis to 3-aminobenzamide) would involve mixing the sample with the derivatizing reagent and a catalyst in an appropriate solvent, followed by heating for a specific time to ensure complete reaction. After cooling and possibly a clean-up step, an aliquot is injected into the HPLC-FLD system. mdpi.com

Post-column Derivatization

Post-column derivatization involves the reaction of the analyte with a derivatizing reagent after it has been separated on the HPLC column and before it enters the fluorescence detector. pickeringlabs.comnih.gov This technique is advantageous when the analyte is unstable after derivatization or when the derivatizing reagent would interfere with the chromatographic separation. chromatographytoday.com It eliminates the possibility of forming multiple derivative peaks from a single analyte, simplifying the chromatogram. chromatographytoday.com

The main challenge in post-column derivatization is the need for a very rapid and complete reaction, as the time between the column outlet and the detector is typically short. pickeringlabs.com This requires a specially designed post-column reactor where the column effluent is mixed with the reagent stream. nih.gov The additional hardware can lead to band broadening, which may decrease the resolution of the separation. nih.gov

The setup for post-column derivatization includes a second pump to deliver the derivatizing reagent, a mixing tee, and a reaction coil, which may be heated to accelerate the reaction. nih.gov

| Derivatization Technique | Advantages | Disadvantages |

| Pre-column | High sensitivity, flexibility in reaction conditions, removal of excess reagent is possible. chromatographytoday.commdpi.com | Derivatives must be stable, potential for multiple derivative peaks, can be more labor-intensive. chromatographytoday.com |

| Post-column | Simpler chromatograms, suitable for unstable derivatives, easily automated. chromatographytoday.com | Requires rapid reaction kinetics, potential for band broadening, requires additional hardware. pickeringlabs.comnih.gov |

Selection of Derivatizing Reagents and Optimization of Reaction Conditions

The selection of a suitable derivatizing reagent is critical for the successful quantification of this compound. The ideal reagent should react specifically with the target functional group (amine/amide), proceed with a high yield, and form a stable, highly fluorescent product. squ.edu.omsqu.edu.om For primary amines, which would be present after hydrolysis of this compound, several excellent fluorescent tagging agents are available.

Commonly Used Derivatizing Reagents for Primary Amines:

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. researchgate.net It is widely used in both pre- and post-column derivatization due to its fast reaction kinetics. However, the derivatives can be unstable. researchgate.net

Dansyl Chloride (DNS-Cl): This reagent reacts with primary and secondary amines to produce intensely fluorescent and stable sulfonamide derivatives. The reaction is typically carried out in an alkaline medium.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another popular reagent that reacts with primary and secondary amines to form stable and highly fluorescent derivatives. nih.gov

Benzoyl Chloride: While primarily used for UV detection, benzoyl chloride can be employed for derivatization. It reacts with primary and secondary amines to form stable N-substituted benzamides. doi.org The resulting derivatives may have sufficient native fluorescence for detection, or a fluorescently tagged benzoyl chloride could be synthesized.

4-Chloro-7-nitrobenzofurazan (NBD-Cl): NBD-Cl is a sensitive reagent for the derivatization of primary and secondary amines, yielding highly fluorescent products. mdpi.com

Optimization of Reaction Conditions:

To ensure reproducible and accurate quantification, the derivatization reaction conditions must be carefully optimized. Key parameters include:

pH: The pH of the reaction medium is crucial as it affects the reactivity of both the analyte and the derivatizing reagent. For amine derivatization, alkaline conditions are generally preferred to ensure the amine is in its nucleophilic, unprotonated form.

Reagent Concentration: A sufficient excess of the derivatizing reagent is necessary to drive the reaction to completion. However, a very large excess should be avoided as it can lead to interference and increased background noise.

Reaction Temperature and Time: These parameters are optimized to achieve a complete and rapid reaction without causing degradation of the analyte or the derivative. Reaction times can range from minutes to hours, and temperatures from room temperature to elevated temperatures. mdpi.com

Solvent: The choice of solvent can influence the reaction rate and the stability of the derivative.

Illustrative Research Findings for Derivatization of Aromatic Amines:

While specific data for this compound is not prevalent, studies on similar aromatic amines provide valuable insights into expected method parameters.

| Derivatizing Reagent | Analyte Type | Reaction Conditions | Excitation (λex) / Emission (λem) Wavelengths | Reference |

| o-Phthalaldehyde (OPA) | Histamine (a biogenic amine) | Pre-column, alkaline pH | 320 nm / 523 nm | researchgate.net |

| Benzoyl Chloride | Biogenic amines | Alkaline media, room temperature | (for UV detection) | doi.org |

| 4-Chloro-7-nitrobenzofurazane (NBD-Cl) | Dimethylamine, Diethylamine | Borate buffer (pH 11), 70°C, 30 min | 450 nm / 540 nm | mdpi.com |

| 3-Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline | Biogenic amines | 65°C, 40 min | 380 nm / 460 nm | squ.edu.om |

These examples demonstrate the range of conditions and reagents that could be adapted for the quantification of this compound following a validated analytical method development process. The choice of pre- or post-column derivatization, coupled with the selection of an appropriate reagent and the meticulous optimization of reaction parameters, would enable the development of a robust and sensitive HPLC-FLD method for this compound.

Future Research Directions and Unexplored Avenues for N 3 Acetamidophenyl Benzamide

Comprehensive Elucidation of Underexplored Biological Activities

The benzamide (B126) scaffold is a cornerstone in medicinal chemistry, with derivatives showing a vast spectrum of biological effects, including antipsychotic, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai Similarly, acetanilide (B955) structures are present in a number of pharmaceutical agents. Given this background, N-(3-acetamidophenyl)benzamide is a prime candidate for broad-spectrum biological screening to uncover any latent therapeutic potential.

Future investigations should systematically explore a variety of biological targets. Initial screening could focus on activities commonly associated with the benzamide class. For instance, many benzamide derivatives are known to interact with central nervous system receptors, such as dopamine (B1211576) and serotonin (B10506) receptors. ontosight.ai Others have shown promise as inhibitors of enzymes like human dihydrofolate reductase (hDHFR), a target in cancer therapy. mdpi.com A related compound, N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide, has been noted for its potential in pharmacological research, including as a chemical probe to study cellular processes and as a lead compound in drug discovery.

A comprehensive screening cascade could include assays for:

Antimicrobial and Antifungal Activity: Substituted benzamides have demonstrated activity against various bacterial and fungal strains. nih.govnih.govresearchgate.net Investigating the efficacy of this compound against a panel of pathogenic microbes is a logical first step.

Anticancer Properties: Some benzamide derivatives exhibit cytotoxic effects on cancer cell lines. smolecule.com Screening against a diverse panel of human cancer cell lines could reveal specific antiproliferative activity.

Enzyme Inhibition: Beyond hDHFR, many other enzymes are potential targets. Exploring its inhibitory effects on kinases, proteases, or histone deacetylases (HDACs), for which other benzamides have shown activity, could be a fruitful avenue. rsc.orgnih.gov

Anti-inflammatory Effects: The anti-inflammatory potential of benzamide derivatives is another area of interest that warrants investigation for this compound. ontosight.ai

The following table illustrates a hypothetical screening panel for initial biological evaluation:

| Biological Target Class | Specific Example Target/Assay | Rationale |

|---|---|---|

| Antimicrobial | Growth inhibition of E. coli, S. aureus | Common activity for substituted benzamides. researchgate.net |

| Antifungal | Growth inhibition of C. albicans, A. fumigatus | Known activity for related heterocyclic compounds. nih.govnih.gov |

| Anticancer | MTT assay on HeLa, MCF-7 cell lines | Cytotoxic potential is a known feature of some benzamides. smolecule.com |

| Enzyme Inhibition | hDHFR, Acetylcholinesterase (AChE) inhibition assays | Established targets for benzamide derivatives. mdpi.commdpi.com |

Integration of Advanced Machine Learning in Benzamide Design and Prediction

Computational chemistry and machine learning (ML) are revolutionizing drug discovery by enabling the prediction of molecular properties and biological activities, thus accelerating the design of new therapeutic agents. ontosight.airsc.org For a molecule like this compound, where empirical data is scarce, these in silico methods offer a powerful starting point.

Future research should leverage ML models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its hypothetical derivatives. arxiv.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate structural features with potential biological activities. nih.gov By building upon existing datasets for other benzamide compounds, it is possible to train ML algorithms—such as random forests or neural networks—to predict the most promising therapeutic applications for this specific scaffold. nih.govresearchgate.net

Key computational research avenues include:

Predictive Modeling: Using ML to forecast a range of properties, from binding affinities for specific proteins to physicochemical characteristics like solubility. arxiv.orgacs.org

De Novo Design: Employing generative ML models to design novel derivatives of this compound with optimized properties for a desired biological target. rsc.org

Virtual Screening: Docking this compound against libraries of known protein structures to identify potential biological targets and understand binding modes. rsc.org

This computational-first approach can prioritize synthetic efforts, focusing on derivatives with the highest probability of desired activity and drug-like properties. ontosight.ai The table below outlines a potential workflow for integrating machine learning.

| ML Application | Technique | Predicted Outcome/Goal |

|---|---|---|

| Property Prediction | QSAR, Deep Neural Networks | Solubility, Bioavailability, Toxicity Profile. arxiv.orgnih.gov |

| Target Identification | Molecular Docking, Reverse Screening | Potential protein binding partners. rsc.org |

| Lead Optimization | Generative Adversarial Networks (GANs) | Novel derivatives with enhanced activity. rsc.org |

| Mechanism of Action | Molecular Dynamics Simulations | Elucidation of ligand-protein interactions. rsc.org |

Development of Novel Derivatization Strategies for Enhanced Analytical Performance

The accurate detection and quantification of this compound in various matrices, such as in biological fluids during preclinical studies, would be essential for its development. Chemical derivatization is a powerful technique used to enhance the analytical performance of compounds in methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). nih.govresearchgate.net

For this compound, both the secondary amide and the acetamido group present opportunities for derivatization. Future research could focus on developing novel derivatizing agents that react specifically with these functional groups to improve: